
Bunolol
概要
説明
準備方法
合成経路と反応条件
ブノロールの合成には、3-(tert-ブチルアミノ)-2-ヒドロキシプロピルクロリドと5-ヒドロキシ-3,4-ジヒドロナフタレン-1(2H)-オンを塩基性条件下で反応させることが含まれます 。 この反応には、通常、水酸化ナトリウムまたは炭酸カリウムなどの塩基が必要とされ、求核置換反応を促進します。
工業的生産方法
ブノロールの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、高純度の試薬と制御された反応条件の使用が含まれており、最終製品の一貫した品質を確保しています。 反応は通常、温度、圧力、およびpHを連続的に監視して収率と純度を最適化する大型反応器で行われます。
化学反応の分析
反応の種類
ブノロールは、次のようなさまざまな種類の化学反応を起こします。
酸化: ブノロールは、酸化されてさまざまな代謝物を形成することができます。
還元: ブノロールのカルボニル基は、還元されてアルコール誘導体を形成することができます。
置換: ブノロールの水酸基は、置換反応を起こしてさまざまな誘導体を形成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: 置換反応には、通常、ハロアルカンまたはアシルクロリドなどの試薬が、塩基性または酸性条件下で使用されます。
生成される主な生成物
酸化: ブノロールの酸化により、カルボン酸とケトンが生成される可能性があります。
還元: ブノロールの還元は、通常、アルコール誘導体を生じます。
置換: 置換反応は、導入される置換基に応じて、さまざまな誘導体を生成することができます。
科学研究への応用
ブノロールは、次のような幅広い科学研究に応用されています。
化学: ブノロールは、βアドレナリン受容体拮抗薬とその受容体との相互作用を研究する際のモデル化合物として使用されます。
生物学: ブノロールは、細胞シグナル伝達経路と受容体結合の研究に使用されます。
医学: ブノロールは、眼圧亢進と開放隅角緑内障の治療に使用されます。 また、他の心臓血管疾患の治療における可能性も研究されています。
産業: ブノロールは、新薬の開発や品質管理プロセスにおける基準化合物として使用されます。
科学的研究の応用
Pharmacological Applications
1.1 Mechanism of Action
Bunolol functions by blocking both β(1) and β(2) adrenergic receptors, which leads to a decrease in the production of aqueous humor in the eye, thereby lowering intraocular pressure (IOP). This mechanism is crucial for patients suffering from conditions that result in elevated IOP, as it mitigates the risk of optic nerve damage and vision loss associated with glaucoma .
1.2 Clinical Efficacy
Clinical studies have demonstrated that this compound can reduce mean IOP by approximately 25-40% from baseline levels in patients with elevated IOP . Its effectiveness is comparable to other beta-blockers used in ophthalmology, making it a valuable option for treatment.
Synthesis and Formulation
2.1 Chemo-Enzymatic Synthesis
Recent advancements in the synthesis of this compound have highlighted a chemo-enzymatic approach that employs lipase for enantioselective kinetic resolution. This method has shown an enantiomeric excess of 98% with a yield of 35%, indicating a highly efficient synthesis process for producing both (R)- and (S)-bunolol .
Synthesis Method | Enantiomeric Excess (%) | Yield (%) |
---|---|---|
Chemo-Enzymatic Process | 98 | 35 |
Conventional Chemical Method | Not specified | Not specified |
Metabolism and Pharmacokinetics
3.1 Absorption and Excretion
this compound is rapidly absorbed following oral administration, with peak plasma concentrations occurring approximately one hour post-dose. The majority of the drug is excreted via urine, with minimal fecal elimination observed . The plasma half-lives for this compound and its metabolites are as follows:
Compound | Half-Life (hours) |
---|---|
This compound | 6.1 |
This compound Glucuronide | 9.1 |
Dihydrothis compound | 7.1 |
Safety and Side Effects
While this compound is generally well-tolerated, potential side effects include bradycardia, hypotension, bronchospasm, and acute cardiac failure . Monitoring is essential, especially in patients with pre-existing cardiovascular conditions.
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Case Study 1: A patient with chronic open-angle glaucoma was treated with this compound eye drops, resulting in significant IOP reduction over six months without notable adverse effects.
- Case Study 2: A comparative study involving this compound and another beta-blocker demonstrated that this compound provided similar IOP control with fewer systemic side effects, highlighting its suitability for long-term management.
作用機序
類似化合物との比較
類似化合物
プロプラノロール: 降圧作用と抗不整脈作用が類似した非選択的β遮断薬。
チモロール: 緑内障の治療に使用されるもう1つの非選択的β遮断薬。
メトプロロール: 主に心臓血管疾患に使用される選択的β1遮断薬。
ブノロールの独自性
ブノロールは、β遮断作用と局所麻酔作用を組み合わせています 。 また、プロプラノロールやチモロールよりもβ遮断作用が強いです 。 さらに、ブノロールは眼圧を低下させる能力があるため、緑内障の治療に特に有効です .
生物活性
Bunolol, also known as levothis compound, is a potent non-selective beta-adrenergic receptor antagonist primarily used in the treatment of glaucoma and ocular hypertension. It functions by lowering intraocular pressure (IOP), making it an essential agent in ophthalmic therapies. This article delves into the biological activity of this compound, including its pharmacokinetics, metabolism, clinical efficacy, and safety profile based on diverse research findings.
Absorption and Metabolism
This compound is rapidly absorbed following oral administration. A study involving single oral doses of 3 mg showed that peak plasma levels of this compound and its active metabolite dihydrothis compound are reached approximately one hour after ingestion. The metabolism primarily occurs in the liver, with significant excretion via urine (78% within four days) and minimal fecal excretion (3%) .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Peak Plasma Time | 1 hour |
Urinary Excretion | 78% within 4 days |
Fecal Excretion | 3% |
Plasma Half-life (this compound) | 6.1 ± 0.3 hours |
Plasma Half-life (Dihydrothis compound) | 7.1 ± 0.5 hours |
This compound acts primarily through its antagonistic effects on beta-adrenergic receptors, leading to decreased production of aqueous humor and increased outflow facility in the eye. This dual action effectively lowers IOP in patients with glaucoma .
Clinical Efficacy
Numerous studies have evaluated the efficacy of this compound in clinical settings:
- A randomized controlled trial demonstrated that a single drop of levothis compound (0.5%) significantly reduced IOP in patients with open-angle glaucoma compared to baseline measurements .
- In another study, daily administration resulted in sustained IOP reduction over a week, confirming its long-term effectiveness as an ocular hypotensive agent .
Case Study Example:
In a clinical case involving patients with chronic open-angle glaucoma, treatment with levothis compound led to an average reduction in IOP of approximately 30% from baseline values after four weeks of therapy.
Safety Profile
This compound is generally well-tolerated; however, some adverse effects have been reported:
- Common side effects include ocular irritation, dry eyes, and blurred vision.
- Systemic side effects may occur due to its non-selective nature and can include bradycardia and hypotension .
Table 2: Reported Side Effects of this compound
Side Effect | Frequency |
---|---|
Ocular Irritation | Common |
Dry Eyes | Common |
Bradycardia | Rare |
Hypotension | Rare |
特性
IUPAC Name |
5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHBTMCLRNMKHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022702 | |
Record name | Bunolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27591-01-1 | |
Record name | (±)-Bunolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27591-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bunolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027591011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bunolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUNOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71QSY2UT3G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。